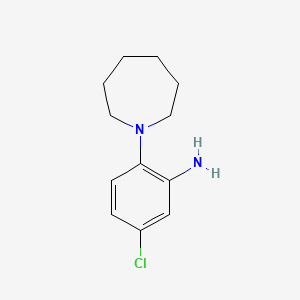

2-(Azepan-1-yl)-5-chloroaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(azepan-1-yl)-5-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKLTMJPUAIZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azepan-1-yl)-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-(azepan-1-yl)-5-chloroaniline. Due to the limited publicly available data for this specific compound, this document also includes information on a structurally similar analogue, 2-(azepan-1-yl)-5-(trifluoromethyl)aniline, to provide a comparative context for researchers. The guide covers chemical identifiers, physical and chemical properties, safety and handling precautions, and a proposed synthetic pathway. All quantitative data is presented in structured tables for clarity, and a logical workflow for its potential synthesis is visualized.

Introduction

This compound is a substituted aniline derivative containing a seven-membered azepane ring. This class of compounds, characterized by an aniline core with bulky aliphatic amine substituents, is of interest in medicinal chemistry and materials science due to the diverse pharmacological and chemical properties they can exhibit. The chloro- and azepanyl- moieties can significantly influence the molecule's reactivity, solubility, and biological activity. This guide aims to consolidate the available information on this compound to support further research and development.

Chemical and Physical Properties

Direct experimental data for this compound is not widely available in published literature. The information below is compiled from supplier data and data for a close structural analogue, 2-(azepan-1-yl)-5-(trifluoromethyl)aniline.

This compound

Information for this specific compound is limited. It is available from some chemical suppliers, and the following data has been collated.

| Property | Value |

| CAS Number | Not Assigned |

| Molecular Formula | Not Provided |

| Molecular Weight | Not Provided |

| Purity | Typically ≥95% |

Analogue: 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline

To provide a basis for understanding the potential properties of the target compound, data for the trifluoromethyl analogue is presented below. The substitution of a chloro group with a trifluoromethyl group will influence properties such as molecular weight, lipophilicity, and electronic effects.

| Property | Value | Reference |

| CAS Number | 858126-26-8 | |

| Molecular Formula | C₁₃H₁₇F₃N₂ | |

| Molecular Weight | 258.28 g/mol | |

| Purity | Min. 95% | [1] |

| Description | Versatile small molecule scaffold | [1] |

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable dichlorobenzene derivative with azepane, followed by nitration and subsequent reduction of the nitro group to an aniline. An alternative, and more likely, route would be the Buchwald-Hartwig amination of 2,4-dichloro-1-nitrobenzene with azepane, followed by reduction of the nitro group. A generalized workflow for a common synthetic approach is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Objective: To synthesize this compound from 2-bromo-5-chloroaniline and azepane.

Materials:

-

2-Bromo-5-chloroaniline

-

Azepane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-5-chloroaniline, Pd(OAc)₂, and Xantphos.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene, azepane, and sodium tert-butoxide via syringe.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for chloroaniline isomers, the following precautions are recommended.[2][3][4][5]

-

Toxicity: Chloroanilines are generally toxic if swallowed, in contact with skin, or if inhaled.[2][4][5] They may cause damage to organs through prolonged or repeated exposure.[5]

-

Irritation: Can cause serious eye irritation.

-

Mutagenicity: Suspected of causing genetic defects.

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2]

-

Handling:

-

Work in a well-ventilated area or under a chemical fume hood.[2]

-

Do not breathe vapors or mists.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]

-

Wash hands thoroughly after handling.[2]

-

Store in a tightly closed container in a dry, well-ventilated place.[2][3] The compound may be light and air-sensitive.[3]

-

Signaling Pathways and Biological Activity

There is no published information on the biological activity or associated signaling pathways for this compound. The structural motifs suggest potential for interaction with various biological targets, but this would require experimental validation.

Conclusion

This compound is a chemical for which detailed public data is scarce. This guide provides the available information and supplements it with data from a close structural analogue and general knowledge of related chemical classes. The proposed synthetic pathway and safety information provide a foundation for researchers interested in working with this compound. Further experimental work is necessary to fully characterize its chemical, physical, and biological properties.

References

Spectral Data for 2-(Azepan-1-yl)-5-chloroaniline Not Publicly Available

A comprehensive search for publicly accessible spectral data (NMR, IR, MS) for the compound 2-(Azepan-1-yl)-5-chloroaniline has yielded no specific results. Detailed experimental protocols for the acquisition of such data are consequently also unavailable.

The investigation included searches of chemical databases and scientific literature for ¹H NMR, ¹³C NMR, infrared spectroscopy, and mass spectrometry data specific to this compound. While information on related compounds, such as various chloroaniline isomers and other N-substituted aniline derivatives, is available, the spectral characteristics for the requested molecule could not be located.

Similarly, information regarding signaling pathways or specific experimental workflows associated with this compound is not present in the public domain. This absence of data prevents the creation of the requested in-depth technical guide, including quantitative data tables and visualizations of experimental procedures or biological interactions.

Researchers, scientists, and drug development professionals seeking this information may need to perform an in-house synthesis and subsequent analytical characterization of the compound to obtain the desired spectral data.

Technical Guide: Solubility Profiling of 2-(Azepan-1-yl)-5-chloroaniline and Related Phenylaniline Derivatives in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the solubility characteristics of 2-(azepan-1-yl)-5-chloroaniline, a chemical intermediate of potential interest in pharmaceutical synthesis. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a framework for its evaluation. It includes qualitative solubility information for structurally related chloroaniline compounds, detailed experimental protocols for solubility determination, and a discussion on thermodynamic modeling for solubility prediction. Furthermore, this guide presents a general workflow for experimental solubility assessment and illustrates a relevant biological signaling pathway where downstream products of such intermediates may act, using the cGMP pathway targeted by the drug Udenafil as an example.

Introduction

This compound is a substituted aniline derivative. Compounds of this class serve as critical building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of such intermediates in different organic solvents is paramount for process optimization, including reaction kinetics, purification, crystallization, and formulation.[1] Accurate solubility data enables the rational selection of solvent systems, which can significantly impact yield, purity, and overall process efficiency.

While specific experimental data for this compound is not available in public literature, we can infer its likely behavior based on its structural components: a chloroaniline core and an azepane moiety. The chloroaniline portion suggests some degree of polarity, while the seven-membered azepane ring adds a significant non-polar, aliphatic character.

Solubility of Structurally Related Compounds

To approximate the solubility profile of the target compound, it is useful to examine the known solubility of simpler, related chloroaniline isomers. This qualitative data provides a foundational understanding of how the chloroaniline scaffold behaves in various media.

| Compound | Water Solubility | Organic Solvent Solubility | Reference |

| 2-Chloroaniline | Practically insoluble | Soluble in most common organic solvents, including alcohol, ether, benzene, and acetone.[2][3] | [2][3] |

| 3-Chloroaniline | 4.3 g/L at 20 °C | Soluble in most common organic solvents.[4] | [4] |

| 4-Chloroaniline | 2.6 g/L at 20 °C | Freely soluble in alcohol, ether, acetone, and carbon disulfide.[5][6] | [5][6] |

| 2,5-Dichloroaniline | Insoluble | Soluble in alcohol, ether, and benzene. | [7] |

Based on this data, it is anticipated that this compound will exhibit low solubility in water and good solubility in a range of common organic solvents. The bulky, non-polar azepane group will likely enhance its solubility in less polar organic solvents compared to the simple chloroanilines listed.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the thermodynamic solubility of a compound is the Isothermal Shake-Flask Method .[8] This method measures the equilibrium solubility of a solute in a solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to let the excess solid settle.

-

Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered solution with a known volume of the mobile phase used for the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. The concentration is determined by comparing the sample's peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Other techniques for solubility measurement include solution calorimetry, which is particularly advantageous for highly viscous solutions.[9]

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimations of solubility.[10] These methods are valuable in early-stage development for solvent screening.

-

Thermodynamic Models: Approaches like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) predict solubility based on the molecular structure and thermodynamic properties of the solute and solvent.[10][11] These models have shown varying degrees of success in predicting the solubility of pharmaceutical compounds.[10]

-

Machine Learning Models: Modern approaches use machine learning algorithms, trained on large datasets of experimental solubility values, to predict the solubility of new compounds.[12][13][14] These models can incorporate thermodynamic properties to improve their predictive accuracy.[12][13]

Visualized Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the isothermal shake-flask method described in Section 3.

Relevant Signaling Pathway: cGMP in Smooth Muscle Relaxation

Chemical intermediates like this compound can be precursors for APIs. For instance, related structures are used in the synthesis of Udenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[15][16][17] PDE5 inhibitors act on the cGMP signaling pathway to induce smooth muscle relaxation.[18][19] The diagram below illustrates this biological mechanism.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a comprehensive framework for researchers. By leveraging qualitative data from analogous compounds, employing standardized experimental protocols like the shake-flask method, and considering predictive computational models, scientists can effectively profile this intermediate. This foundational data is crucial for streamlining process development and ensuring the efficient synthesis of downstream pharmaceutical agents.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. 2-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 3. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 7. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. WO2008100886A1 - Preparation and use of deuterated udenafil analogues as highly selective pde5 modulators for the treatment of erectile dysfunction - Google Patents [patents.google.com]

- 17. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

The Undiscovered Potential: A Technical Overview of 2-(Azepan-1-yl)-5-chloroaniline in Medicinal Chemistry

A Scoping Review of a Novel Scaffold

Introduction

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a critical driver of innovation in drug discovery. The compound 2-(azepan-1-yl)-5-chloroaniline presents a unique combination of a chloro-substituted aniline ring and a seven-membered azepane moiety. While this specific molecule is commercially available as a chemical intermediate, a comprehensive review of the scientific literature and patent databases reveals a notable absence of published research detailing its synthesis, biological activity, or specific applications in medicinal chemistry.

This technical guide, therefore, aims to provide a prospective analysis of the potential applications of this compound. By examining the well-established pharmacological profiles of its core components—the azepane ring and the chloroaniline substructure—we can extrapolate potential therapeutic targets and research directions for this under-investigated compound. This document is intended for researchers, scientists, and drug development professionals who are interested in exploring novel chemical matter.

The Azepane Moiety: A Privileged Scaffold in Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its presence in a variety of biologically active compounds, including approved drugs, underscores its importance. Azepane-containing molecules have demonstrated a broad spectrum of therapeutic activities, including:

-

Anticancer Activity: The azepane ring is a core component of several compounds investigated for their antitumor properties.

-

Neuropharmacological Activity: Derivatives of azepane have shown potential in treating neuropsychiatric disorders by acting as inhibitors of monoamine transporters.[1]

-

Antihistaminic Effects: The well-known antihistamine Azelastine features an azepane ring, highlighting its role in modulating histamine receptors.[1]

The conformational flexibility of the azepane ring allows it to interact with a diverse range of biological targets, making it an attractive starting point for the design of new therapeutic agents.[1]

The Role of Chloroanilines in Bioactive Molecules

The chloroaniline moiety is another common feature in many pharmaceutical compounds. The presence of a chlorine atom on the aniline ring can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. 4-Chloroaniline, for instance, is a known intermediate in the production of various industrial products, including pesticides, dyes, and pharmaceuticals.[2] It is a precursor to the antimicrobial agent chlorhexidine.[2]

Potential Therapeutic Applications of this compound: A Forward Look

Given the established roles of the azepane and chloroaniline moieties, we can hypothesize several potential areas of investigation for this compound. The combination of the privileged azepane scaffold with the modulating effects of the chloroaniline group could lead to novel compounds with interesting pharmacological profiles.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, derivatives of this compound could potentially modulate signaling pathways implicated in various diseases. For example, if derivatives were found to inhibit specific kinases involved in cancer cell proliferation, they could interfere with pathways like the MAPK/ERK or PI3K/Akt signaling cascades.

Caption: A hypothetical workflow for identifying kinase inhibitors.

Experimental Protocols: A General Framework

While specific experimental data for this compound is unavailable, the following outlines a general approach that could be employed to synthesize and evaluate its derivatives.

General Synthesis of N-Arylazepane Derivatives

A common method for the synthesis of N-arylazepanes is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Illustrative Synthetic Workflow

Caption: A generalized workflow for N-arylazepane synthesis.

Biological Evaluation

Once synthesized, derivatives of this compound would be subjected to a battery of in vitro assays to determine their biological activity. These could include:

-

Receptor Binding Assays: To identify interactions with specific G-protein coupled receptors or ion channels.

-

Enzyme Inhibition Assays: To screen for inhibitory activity against a panel of enzymes, such as kinases or proteases.

-

Cell-Based Assays: To assess the effect of the compounds on cellular processes like proliferation, apoptosis, or inflammation.

Quantitative Data: A Call for Future Research

As there is no publicly available quantitative data (e.g., IC50, EC50, Ki) for this compound or its direct derivatives, the following table is presented as a template for future studies.

| Compound ID | Target | Assay Type | IC50 / EC50 (nM) |

| Derivative 1 | Kinase X | Inhibition | Data to be determined |

| Derivative 2 | GPCR Y | Binding | Data to be determined |

| Derivative 3 | Cancer Cell Line Z | Proliferation | Data to be determined |

Conclusion and Future Directions

The this compound scaffold represents an untapped area of medicinal chemistry. While the lack of existing data prevents a detailed retrospective analysis, the known pharmacological importance of its constituent moieties provides a strong rationale for its investigation. Future research should focus on the development of synthetic routes to a library of derivatives and their subsequent screening against a diverse panel of biological targets. Such studies will be crucial in elucidating the potential of this scaffold to yield novel therapeutic agents for a range of human diseases. The exploration of this and other under-investigated molecular frameworks is essential for the continued advancement of drug discovery.

References

An In-depth Technical Guide to the Reactivity of the Aniline Group in 2-(Azepan-1-yl)-5-chloroaniline

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the chemical reactivity of the aniline functional group in the molecule 2-(Azepan-1-yl)-5-chloroaniline. The content is structured to deliver predictive insights into the molecule's behavior in various chemical transformations, which is crucial for its application in synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from the well-established principles of physical organic chemistry and available data on analogous structures.

Introduction: The Structural and Electronic Landscape

This compound is a substituted aniline featuring two key functional groups that modulate the reactivity of the core aniline structure: an ortho-azepanyl group and a para-chloro group relative to the primary amine. The interplay of their electronic and steric effects governs the nucleophilicity of the aniline nitrogen and the susceptibility of the aromatic ring to electrophilic attack. Understanding this interplay is paramount for predicting reaction outcomes and designing synthetic routes. Substituted anilines are prevalent scaffolds in medicinal chemistry, often serving as key building blocks for kinase inhibitors and other therapeutic agents.[1][2][3][4] However, the aniline moiety can also be associated with metabolic instability, making a thorough understanding of its reactivity essential for drug design.[2]

The reactivity of the aniline group can be dissected into two main categories:

-

Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties.

-

Reactions on the Aromatic Ring: The amino group strongly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Analysis of Substituent Effects

The overall reactivity is a composite of the inductive and resonance effects of the azepanyl and chloro substituents.

-

2-(Azepan-1-yl) Group (ortho- to -NH₂):

-

Steric Effect: The seven-membered azepane ring is bulky and will sterically hinder the adjacent primary amino group and the C3 position of the ring.

-

5-Chloro Group (para- to -NH₂):

-

Electronic Effect: The chlorine atom is an electron-withdrawing group (EWG) primarily through its strong negative inductive effect (-I). It also has a weak, opposing positive resonance effect (+R) due to its lone pairs. Overall, it deactivates the ring towards EAS compared to benzene but is considered a weak deactivator.[6] It directs incoming electrophiles to the ortho and para positions.[6]

-

Logical Relationship of Electronic Effects

Caption: Electronic and steric contributions of substituents.

Basicity of the Aniline Group

Table 1: pKa Values of Relevant Substituted Anilines

| Compound | pKa of Conjugate Acid | Rationale for Effect | Reference(s) |

| Aniline | 4.60 | Baseline | [8] |

| 4-Chloroaniline | 3.98 - 4.15 | -I effect of Cl withdraws electron density, destabilizing the anilinium ion. | [7][9][10] |

| 2-Methylaniline | 4.39 | +I effect of methyl group donates electron density. | [7] |

| N-Ethylaniline | 5.11 | +I effect of ethyl group and changes in solvation increase basicity. | [7] |

Estimated pKa for this compound: The strong electron-donating +R effect of the ortho-dialkylamino group is expected to have a more significant base-strengthening effect than the base-weakening effect of the para-chloro group. Therefore, the pKa is predicted to be slightly higher than that of aniline, likely in the 4.7 to 5.2 range.

Reactivity at the Aniline Nitrogen: Nucleophilic Reactions

N-Acylation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate) under an inert atmosphere (N₂ or Ar).

-

Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.

References

- 1. mdpi.com [mdpi.com]

- 2. biopartner.co.uk [biopartner.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. fiveable.me [fiveable.me]

- 7. tsijournals.com [tsijournals.com]

- 8. afit.edu [afit.edu]

- 9. pKa values [stenutz.eu]

- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Aniline - Wikipedia [en.wikipedia.org]

The Azepane Moiety in 2-(Azepan-1-yl)-5-chloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern medicinal chemistry is characterized by the exploration of novel molecular scaffolds that offer unique three-dimensional diversity and physicochemical properties. Among these, saturated heterocycles play a pivotal role in the design of new therapeutic agents. The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, has garnered significant attention due to its conformational flexibility and its presence in a number of approved drugs and biologically active compounds.[1][2] This technical guide provides a detailed examination of the role of the azepane moiety in the context of 2-(Azepan-1-yl)-5-chloroaniline, a molecule possessing structural features suggestive of potential bioactivity.

The Role of the Azepane Moiety: A Gateway to Bioactivity

The azepane ring is a versatile scaffold in drug design, offering several advantages over smaller or larger ring systems. Its seven-membered structure provides a higher degree of conformational flexibility compared to more rigid five- and six-membered rings, which can be crucial for optimizing interactions with biological targets.[1] This flexibility allows azepane-containing molecules to adopt conformations that may not be accessible to their smaller ring counterparts, potentially leading to enhanced binding affinity and selectivity.

The nitrogen atom within the azepane ring serves as a key interaction point, capable of forming hydrogen bonds and acting as a basic center. N-arylation of the azepane ring, as in this compound, introduces a direct linkage to an aromatic system, which can significantly influence the molecule's electronic properties and its ability to engage in π-π stacking or other non-covalent interactions with a target protein. The azepane moiety is found in a variety of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) active agents, highlighting its broad utility in medicinal chemistry.[3][4]

The Role of the 2-Amino-5-chlorophenyl Moiety: Modulator of Activity and Properties

The 2-amino-5-chlorophenyl portion of the molecule also imparts distinct characteristics that are likely to influence its biological profile. The aniline nitrogen provides a hydrogen bond donor and can be a key recognition element for target binding. The chlorine atom, positioned para to the azepane linkage, is an electron-withdrawing group that can modulate the pKa of the aniline nitrogen and influence the overall electronic distribution of the aromatic ring. Halogen atoms are also known to participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Furthermore, the substitution pattern of the chloroaniline ring can affect the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. The presence of a chlorine atom can block sites of metabolism, potentially increasing the half-life of the compound. However, it is also important to consider that chloroanilines as a class have been associated with hematotoxicity and genotoxicity, which would be a critical aspect to evaluate in any drug development program involving such a moiety.

Putative Biological Activity: Monoamine Transporter Inhibition

Based on the structural features of this compound, a plausible hypothesis for its biological activity is the modulation of monoamine transporters. N-aryl derivatives of cyclic amines are known to interact with various CNS targets, and a recent study on bicyclic N-benzylated azepanes has demonstrated potent inhibitory activity against the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[5] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism of action for many antidepressant and psychostimulant drugs.

The flexible azepane ring could allow for optimal positioning of the chloroaniline moiety within the binding pocket of these transporters. The structural similarity to known monoamine reuptake inhibitors suggests that this compound could exhibit a similar pharmacological profile.

Quantitative Data for Analogous N-Aryl Azepane Derivatives

To provide a quantitative perspective on the potential activity of this compound, the following table summarizes the in vitro activity of structurally related bicyclic N-benzylated azepanes against human monoamine transporters. It is important to note that these compounds differ from the title compound in that they are bicyclic and possess a benzyl group instead of a chloroaniline group. Nevertheless, this data provides a valuable starting point for understanding the potential potency and selectivity of N-aryl azepane scaffolds.

| Compound ID | R-group on Azepane Nitrogen | NET IC50 (nM)[5] | DAT IC50 (nM)[5] | SERT IC50 (nM)[5] |

| (R,R)-1a | Benzyl | 60 ± 7 | 230 ± 12 | 250 ± 32 |

| (S,S)-1a | Benzyl | 1600 ± 100 | >10000 | >10000 |

| Analog 1 | 2-chlorobenzyl | 30 ± 2 | 150 ± 10 | 180 ± 20 |

| Analog 2 | 3-chlorobenzyl | 20 ± 1 | 100 ± 8 | 120 ± 15 |

| Analog 3 | 4-chlorobenzyl | 250 ± 20 | 800 ± 50 | 900 ± 70 |

Data is for bicyclic N-benzylated azepane analogs as reported by Ivan et al. (2023).[5] These compounds are not identical to this compound but serve as a structural reference for potential monoamine transporter activity.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is widely used for the formation of C-N bonds between aryl halides and amines.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

2,4-dichloroaniline

-

Azepane

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%) and RuPhos (2-4 mol%).

-

Add sodium tert-butoxide (1.4 equivalents).

-

Add 2,4-dichloroaniline (1.0 equivalent).

-

Add anhydrous toluene via syringe.

-

Add azepane (1.2 equivalents) to the mixture.

-

Seal the flask and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This protocol describes a general method to assess the binding affinity of a test compound for the human norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) expressed in a stable cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing human NET, DAT, or SERT

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands:

-

For NET: [³H]Nisoxetine

-

For DAT: [³H]WIN 35,428

-

For SERT: [³H]Citalopram

-

-

Non-specific binding inhibitors:

-

For NET: Desipramine

-

For DAT: GBR 12909

-

For SERT: Fluoxetine

-

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Membrane Preparation:

-

Harvest the transfected cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a potential signaling pathway modulated by a monoamine transporter inhibitor and a typical experimental workflow for its evaluation.

Caption: Monoamine Transporter Signaling Pathway Inhibition.

Caption: Experimental Workflow for Compound Evaluation.

Conclusion

The molecule this compound represents an intriguing chemical entity at the intersection of established pharmacophores. The azepane moiety offers a conformationally flexible scaffold that is prevalent in numerous bioactive compounds, while the 2-amino-5-chlorophenyl group provides key functionalities for target interaction and pharmacokinetic modulation. Based on the analysis of structurally related N-aryl azepanes, it is hypothesized that this compound may act as an inhibitor of monoamine transporters, a target class with significant therapeutic relevance in CNS disorders.

The provided synthetic and bioassay protocols offer a roadmap for the empirical investigation of this compound. The quantitative data from analogous compounds, while not directly transferable, underscores the potential for N-aryl azepanes to exhibit potent and selective activity. Further structure-activity relationship studies, guided by the principles outlined in this guide, will be essential to fully elucidate the pharmacological potential of this and related molecules. This technical guide serves as a foundational resource for researchers aiming to explore the chemical space defined by the N-aryl azepane scaffold in the pursuit of novel therapeutics.

References

Navigating the Early Stages of Drug Discovery: A Technical Guide to the Preliminary Biological Screening of 2-(Azepan-1-yl)-5-chloroaniline

For Immediate Release

A Proposed Framework for Researchers, Scientists, and Drug Development Professionals

Given the novelty of the compound 2-(Azepan-1-yl)-5-chloroaniline, publicly available data on its biological activity is not yet established. This technical guide serves as a comprehensive roadmap for conducting a preliminary biological screening of this and similar novel chemical entities. The methodologies, data presentation formats, and workflow visualizations provided herein are based on established practices in preclinical drug discovery and data from structurally related compounds, offering a robust framework for initial assessment.

Introduction

The compound this compound integrates a chloroaniline moiety, a common feature in various bioactive molecules, with an azepane ring, a seven-membered saturated heterocycle that can influence lipophilicity and conformational flexibility. This unique structural combination warrants a systematic investigation of its biological potential. A preliminary biological screen is the critical first step to identify any significant bioactivity, typically focusing on broad antimicrobial and anticancer properties. This guide outlines a proposed workflow and detailed protocols for such a screening cascade.

Proposed Screening Workflow

A logical and efficient workflow is paramount for the preliminary assessment of a new chemical entity. The primary goal is to quickly identify potential "hits" for further investigation while deprioritizing inactive compounds. The proposed workflow begins with broad-spectrum antimicrobial and anticancer cytotoxicity screening.

Caption: Proposed workflow for the preliminary biological screening of a novel compound.

Antimicrobial Activity Screening

The initial antimicrobial screening aims to determine if the compound has any inhibitory effect on the growth of common pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary quantitative endpoint.

Data Presentation: Antimicrobial Activity

The following tables present hypothetical MIC values for this compound against a panel of representative microorganisms. These values are modeled on data from structurally related azepane and chloroaniline derivatives for illustrative purposes.[1][2][3][4][5][6][7][8]

Table 1: Antibacterial Activity (MIC in µg/mL)

| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 700603) |

| This compound | 32 | 64 | >128 | 64 |

| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 | 0.03 |

Table 2: Antifungal Activity (MIC in µg/mL)

| Compound | C. albicans (ATCC 90028) | A. niger (ATCC 16404) | C. neoformans (ATCC 52817) |

| This compound | 16 | 64 | 32 |

| Fluconazole (Control) | 1 | 16 | 4 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

-

Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Microorganism Preparation: Inoculate the test bacteria in Mueller-Hinton Broth (MHB) and fungi in RPMI-1640 medium. Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Assay Setup:

-

Dispense 100 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

-

The final volume in each well before inoculation is 100 µL.

-

Inoculate each well with 5 µL of the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Screening

The primary screen for anticancer activity involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the key metric, representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Data Presentation: In Vitro Cytotoxicity

The following table illustrates potential IC₅₀ values for this compound against selected cancer cell lines, with doxorubicin as a standard chemotherapeutic agent for comparison. These values are based on published data for analogous compounds.[9][10][11][12][13][14][15][16][17][18]

Table 3: Cytotoxicity Against Human Cancer Cell Lines (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |

| This compound | 15.8 | 25.2 | 18.5 | 30.1 |

| Doxorubicin (Control) | 0.05 | 0.1 | 0.08 | 0.2 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Culture the selected human cancer cell lines (e.g., MCF-7, A549, HCT116) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action: Relevant Signaling Pathways

Should this compound exhibit significant anticancer activity, subsequent studies would focus on elucidating its mechanism of action. Many small molecule inhibitors target key signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are central to cell proliferation, survival, and angiogenesis, and are common targets for anticancer drugs.[19][20][21][22][23][24][25][26][27][28]

Caption: Key signaling pathways often dysregulated in cancer and targeted by novel therapeutics.

Conclusion

This technical guide provides a foundational framework for the preliminary biological evaluation of this compound. By employing the standardized protocols for antimicrobial and anticancer screening detailed herein, researchers can efficiently generate initial data to guide further drug development efforts. Positive results from this preliminary screen would justify more in-depth studies, including dose-response analyses, evaluation against a broader range of cell lines and microbial strains, and investigations into the mechanism of action. This systematic approach is essential for uncovering the therapeutic potential of novel chemical entities in the ongoing search for new and effective medicines.

References

- 1. shd.org.rs [shd.org.rs]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 15. medic.upm.edu.my [medic.upm.edu.my]

- 16. mdpi.com [mdpi.com]

- 17. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 18. cell lines ic50: Topics by Science.gov [science.gov]

- 19. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rombio.unibuc.ro [rombio.unibuc.ro]

- 22. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. pi3k-akt-mtor-pathway-inhibitors-in-cancer-a-perspective-on-clinical-progress - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Note and Detailed Synthesis Protocol for 2-(Azepan-1-yl)-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)-5-chloroaniline is an aromatic amine containing a seven-membered azepane ring. This structural motif is of interest in the development of novel therapeutic agents due to its potential to interact with various biological targets. The synthesis of such arylamines is efficiently achieved through the Buchwald-Hartwig amination reaction. This method offers a versatile and high-yielding route to C-N bond formation, tolerating a wide range of functional groups. The protocol described herein outlines the synthesis from readily available starting materials, 2,5-dichloroaniline and azepane.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between an aryl halide (2,5-dichloroaniline) and a primary or secondary amine (azepane). The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Experimental Protocol

Materials and Reagents:

-

2,5-Dichloroaniline

-

Azepane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add palladium(II) acetate (0.02 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq). The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Addition of Reagents: Under the inert atmosphere, add 2,5-dichloroaniline (1.0 eq) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

-

Addition of Amine: Add azepane (1.2 eq) to the reaction mixture dropwise via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Quantitative Data Summary

As this protocol is a representative method, the following table provides expected ranges for the key quantitative parameters based on similar Buchwald-Hartwig amination reactions. Actual results may vary depending on the specific reaction scale and conditions.

| Parameter | Expected Value |

| Yield | 60-85% |

| Purity (by HPLC) | >95% |

| 2,5-Dichloroaniline (mol) | 1.0 eq |

| Azepane (mol) | 1.2 eq |

| Pd(OAc)₂ (mol%) | 1-2 mol% |

| Xantphos (mol%) | 1.5-3 mol% |

| Sodium tert-butoxide (mol) | 1.4-1.5 eq |

| Reaction Temperature (°C) | 100-110 °C |

| Reaction Time (h) | 12-24 h |

Visualizations

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship of Reaction Components

Caption: A diagram showing the relationship between the reactants, catalyst, ligand, and base in the synthesis.

Safety Precautions

-

This procedure should be carried out by trained personnel in a well-ventilated fume hood.

-

Palladium compounds and phosphine ligands can be toxic and should be handled with care.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

-

Anhydrous solvents are flammable.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The described protocol provides a detailed and reliable method for the synthesis of this compound. By leveraging the power of the Buchwald-Hartwig amination, this procedure allows for the efficient construction of this valuable research compound, facilitating further investigations into its potential applications in drug discovery and development.

Application Note and Protocol: Purification of 2-(Azepan-1-yl)-5-chloroaniline by Column Chromatography

Introduction

2-(Azepan-1-yl)-5-chloroaniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. As with many synthetic intermediates, achieving high purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely employed technique for the purification of such compounds.

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. Aromatic amines can present challenges during silica gel chromatography due to the interaction between the basic amine functionality and the acidic silanol groups on the silica surface, which can lead to poor separation, peak tailing, and reduced yield.[1][2] To mitigate these effects, this protocol incorporates a basic modifier in the mobile phase.

Materials and Equipment

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Triethylamine (Et3N) (≥99%)

-

Dichloromethane (DCM) (ACS grade)

-

Methanol (ACS grade)

-

TLC plates (silica gel 60 F254)

-

Potassium permanganate stain

-

Deionized water

Equipment:

-

Glass chromatography column

-

Separatory funnel/solvent reservoir

-

Fraction collector or collection tubes

-

Rotary evaporator

-

TLC developing chamber

-

UV lamp (254 nm)

-

Heat gun

-

Glassware (beakers, flasks, etc.)

-

pH meter

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis of Crude Material

Before performing column chromatography, it is essential to develop a suitable solvent system and assess the purity of the crude material using TLC.

-

Sample Preparation: Dissolve a small amount of the crude this compound in dichloromethane.

-

Solvent System: Prepare a mobile phase consisting of Hexane:Ethyl Acetate (e.g., in a 7:3 ratio) with the addition of 0.5% triethylamine.

-

TLC Development: Spot the dissolved crude material onto a TLC plate and place it in a developing chamber containing the chosen solvent system.

-

Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by staining with potassium permanganate.

-

Rf Calculation: Calculate the Retention Factor (Rf) for the product and any impurities. The ideal Rf for the product in the context of column chromatography is typically between 0.2 and 0.4. Adjust the solvent system polarity as needed to achieve optimal separation.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities of crude material.

-

Column Packing (Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the glass column. Add a thin layer of sand.

-

In a separate beaker, prepare a slurry of silica gel in n-hexane (approximately 40-60 g of silica per gram of crude product).

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

-

Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.

-

-

Sample Loading (Dry Loading):

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

-

Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add the dry-loaded sample onto the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar mobile phase, such as 100% n-hexane containing 0.5% triethylamine.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient is provided in the data presentation section.

-

Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually.

-

-

Monitoring the Separation:

-

Monitor the collected fractions by TLC using the solvent system developed in section 3.1.

-

Combine the fractions that contain the pure desired product.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator.

-

Further dry the purified product under high vacuum to remove any residual solvent.

-

-

Purity and Yield Assessment:

-

Determine the weight of the purified product and calculate the percentage yield.

-

Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.

-

Data Presentation

The following tables summarize the key parameters for the purification of this compound by column chromatography.

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase Modifier | 0.5% Triethylamine (v/v) in the mobile phase |

| TLC Mobile Phase | Hexane:Ethyl Acetate (7:3) + 0.5% Et3N |

| Product Rf | ~0.35 |

| Column Dimensions | 40 mm x 400 mm |

| Amount of Crude Product | 1.0 g |

| Amount of Silica Gel | 50 g |

| Loading Method | Dry Loading |

| Elution Method | Gradient Elution |

| Fraction Volume | 20 mL |

| Expected Yield | 85-95% (dependent on crude purity) |

| Expected Purity | >98% (by HPLC) |

Table 1: Summary of Column Chromatography Parameters

| Elution Step | Mobile Phase Composition (Hexane:Ethyl Acetate) | Volume | Purpose |

| 1 | 100:0 | 200 mL | Elute non-polar impurities |

| 2 | 95:5 | 400 mL | Continue eluting less polar impurities |

| 3 | 90:10 | 600 mL | Elute the target compound |

| 4 | 80:20 | 400 mL | Elute more polar impurities and ensure full recovery |

| 5 | 50:50 | 200 mL | Column flush |

Table 2: Suggested Gradient Elution Profile (Note: All mobile phases contain 0.5% Triethylamine)

Visualization

References

Application Notes and Protocols for the Crystallization of 2-(Azepan-1-yl)-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystallization is a critical purification technique in the pharmaceutical industry, utilized to isolate and purify active pharmaceutical ingredients (APIs) and key intermediates. For the compound 2-(Azepan-1-yl)-5-chloroaniline, a substituted aniline derivative, obtaining a crystalline solid with high purity and consistent physical properties is essential for its use in subsequent synthetic steps and for ensuring the quality of the final drug product.

These application notes provide detailed protocols for the crystallization of this compound using various techniques, including cooling crystallization, antisolvent addition, and slow evaporation. The information is intended to guide researchers and scientists in developing robust and efficient crystallization processes.

General Considerations for Crystallization

The success of a crystallization process is highly dependent on the solubility of the compound in different solvent systems. A suitable solvent for crystallization should exhibit high solubility at elevated temperatures and low solubility at lower temperatures. For this compound, a preliminary solvent screen is recommended to identify optimal solvent systems. Based on the chemical structure (a substituted aniline), a range of organic solvents with varying polarities should be evaluated.

Potential Solvents for Screening:

-

Alcohols: Methanol, Ethanol, Isopropanol (IPA)

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Esters: Ethyl Acetate, Isopropyl Acetate

-

Aromatic Hydrocarbons: Toluene, Xylene

-

Ethers: Tetrahydrofuran (THF), 2-Methyl-THF

-

Chlorinated Solvents: Dichloromethane (DCM)

-

Apolar Solvents (as potential antisolvents): Heptane, Hexane, Cyclohexane

-

Polar Solvents (as potential antisolvents): Water

Data Presentation

The following tables summarize illustrative quantitative data for the crystallization of this compound. This data is representative and should be determined experimentally for process optimization.

Table 1: Illustrative Solubility of this compound in Various Solvents

| Solvent | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | Classification |

| Isopropanol | 15 | 150 | Good potential for cooling crystallization |

| Acetone | 200 | 450 | High solubility, may require an antisolvent |

| Toluene | 25 | 200 | Good potential for cooling crystallization |

| Heptane | < 1 | < 5 | Potential antisolvent |

| Water | < 0.1 | < 0.5 | Potential antisolvent |

Table 2: Comparison of Crystallization Techniques - Illustrative Data

| Parameter | Cooling Crystallization (from Isopropanol) | Antisolvent Crystallization (Acetone/Heptane) | Slow Evaporation (from Toluene) |

| Typical Yield (%) | 85 - 95 | 90 - 98 | 70 - 85 |

| Purity (HPLC, Area %) | > 99.5 | > 99.7 | > 99.8 |

| Crystal Habit | Needles | Prisms | Blocks |

| Process Time | 4 - 8 hours | 2 - 6 hours | 24 - 72 hours |

| Scalability | Excellent | Good | Poor |

Experimental Protocols

Solvent Screening Protocol

This protocol outlines a general procedure for identifying a suitable solvent system for the crystallization of this compound.

Methodology:

-

Place approximately 50 mg of this compound into a small vial.

-

Add a selected solvent dropwise at room temperature while stirring until the solid dissolves. Record the volume of solvent added.

-

If the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point and continue adding solvent until the solid fully dissolves.

-

Allow the solution to cool to room temperature, and then place it in an ice bath for 30 minutes.

-

Observe the amount of precipitate formed. A good solvent will result in a significant amount of crystal formation upon cooling.

-

If the compound is highly soluble at room temperature, consider this solvent for use in an antisolvent crystallization method.

-

Repeat this process for a range of solvents to identify the most suitable candidates.

Caption: Workflow for solvent screening.

Cooling Crystallization Protocol

This method is suitable when a solvent has been identified that shows a significant difference in the solubility of this compound at high and low temperatures.

Methodology:

-

Charge a suitable reactor with this compound (e.g., 10 g).

-

Add the chosen solvent (e.g., isopropanol, approximately 5-10 volumes relative to the starting material) to the reactor.

-

Heat the mixture to reflux with stirring until all the solid has dissolved.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Cool the solution slowly to room temperature over 2-4 hours. Crystal formation should be observed.

-

Further cool the mixture to 0-5°C and hold for at least 1 hour to maximize the yield.

-

Isolate the crystals by filtration.

-

Wash the filter cake with a small amount of cold solvent.

-

Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Caption: Workflow for cooling crystallization.

Antisolvent Crystallization Protocol

This technique is employed when this compound is highly soluble in a solvent at room temperature. An antisolvent, in which the compound is poorly soluble, is added to induce precipitation.

Methodology:

-

Dissolve this compound (e.g., 10 g) in a minimum amount of a suitable solvent (e.g., acetone) at room temperature.

-

Filter the solution to remove any particulate matter.

-

Slowly add an antisolvent (e.g., heptane) to the stirred solution at a constant rate. The addition of the antisolvent will cause the solution to become cloudy, indicating the onset of crystallization.

-

Continue adding the antisolvent until a desired solvent/antisolvent ratio is reached (typically determined experimentally to maximize yield and purity).

-

Stir the resulting slurry at room temperature for 1-2 hours to allow for complete crystallization.

-

Isolate the crystals by filtration.

-

Wash the filter cake with a small amount of the solvent/antisolvent mixture.

-

Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C).

Caption: Workflow for antisolvent crystallization.

Slow Evaporation Crystallization Protocol

This method is generally used for obtaining high-quality single crystals for analytical purposes (e.g., X-ray crystallography) and is not typically suitable for large-scale production.

Methodology:

-

Prepare a saturated or nearly saturated solution of this compound in a suitable solvent (e.g., toluene) at room temperature.

-

Filter the solution into a clean vial or beaker.

-

Cover the container with a lid or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.

-

Place the container in a location with minimal vibrations and stable temperature.

-

Allow the solvent to evaporate slowly over a period of 1 to 3 days.

-

Once crystals have formed, carefully decant the mother liquor.

-

Gently wash the crystals with a small amount of cold solvent.

-

Air-dry the crystals or dry them under a gentle stream of nitrogen.

Caption: Workflow for slow evaporation.

Safety Considerations

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

-

When heating flammable solvents, use a heating mantle or steam bath and ensure there are no open flames.

Application Note: GC-MS Analysis of 2-(Azepan-1-yl)-5-chloroaniline and its Intermediates

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-(Azepan-1-yl)-5-chloroaniline and its key synthetic intermediates. The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical method for this compound and its precursors. The described workflow, from sample preparation to data analysis, ensures high sensitivity and specificity.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmacologically active molecules. As with any synthetic process, monitoring the reaction progress and ensuring the purity of the final product is critical. This necessitates a sensitive and specific analytical method to identify and quantify the target compound as well as any unreacted starting materials or intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation and definitive mass spectral identification.[1][2] This application note provides a complete protocol for the GC-MS analysis of this compound and its proposed intermediates.

Experimental Workflow

The overall experimental workflow for the analysis is depicted below.

Caption: A flowchart of the synthesis and GC-MS analysis workflow.

Synthesis of this compound

A plausible synthetic route for this compound is the nucleophilic aromatic substitution of 2,5-dichloroaniline with azepane.

Intermediates:

-

Intermediate 1 (Unreacted Starting Material): 2,5-dichloroaniline

-

Intermediate 2 (Unreacted Starting Material): Azepane

-

Final Product: this compound

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation:

-

Prepare individual stock solutions of 2,5-dichloroaniline, azepane, and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a mixed standard solution containing all three components at a concentration of 10 µg/mL in methanol.

-

Prepare a series of calibration standards by diluting the mixed standard solution to concentrations of 0.1, 0.5, 1, 5, and 10 µg/mL.

-

-

Reaction Sample Preparation:

-

Quench a 100 µL aliquot of the reaction mixture with 900 µL of methanol.

-

Vortex the sample for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into a GC vial.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl polymethylsiloxane capillary column.[3]

-

Injection Volume: 1 µL

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C[3]

-

Quadrupole Temperature: 150°C[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Range: m/z 40-500

-

Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Retention Times and Key Diagnostic Ions

The following table summarizes the expected retention times and key mass-to-charge ratios (m/z) for the target compounds under the specified GC-MS conditions.

| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Azepane | ~ 4.5 | 99 | 84, 70, 56 |